3-(4,6-Dimethylpyrimidin-2-yl)aniline 3-(4,6-Dimethylpyrimidin-2-yl)aniline
Brand Name: Vulcanchem
CAS No.: 920304-01-4
VCID: VC14424606
InChI: InChI=1S/C12H13N3/c1-8-6-9(2)15-12(14-8)10-4-3-5-11(13)7-10/h3-7H,13H2,1-2H3
SMILES:
Molecular Formula: C12H13N3
Molecular Weight: 199.25 g/mol

3-(4,6-Dimethylpyrimidin-2-yl)aniline

CAS No.: 920304-01-4

Cat. No.: VC14424606

Molecular Formula: C12H13N3

Molecular Weight: 199.25 g/mol

* For research use only. Not for human or veterinary use.

3-(4,6-Dimethylpyrimidin-2-yl)aniline - 920304-01-4

Specification

CAS No. 920304-01-4
Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
IUPAC Name 3-(4,6-dimethylpyrimidin-2-yl)aniline
Standard InChI InChI=1S/C12H13N3/c1-8-6-9(2)15-12(14-8)10-4-3-5-11(13)7-10/h3-7H,13H2,1-2H3
Standard InChI Key HBPHEKYYEDLOQK-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC(=N1)C2=CC(=CC=C2)N)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a pyrimidine core fused to an aniline group. The pyrimidine ring features methyl substituents at the 4- and 6-positions, while the aniline moiety is attached at the 2-position of the heterocycle . Computational analyses reveal a planar geometry, with the aromatic systems facilitating π-π stacking interactions in biological systems .

Physicochemical Parameters

Key properties include:

PropertyValueSource
Molecular Weight199.25 g/mol
Exact Mass199.111 g/mol
LogP (Partition Coefficient)2.92
Polar Surface Area51.8 Ų
SolubilityLow in water, moderate in organic solvents

The relatively high LogP value suggests lipophilicity, favoring membrane permeability in biological contexts .

Synthetic Methodologies

Microwave-Assisted Nucleophilic Substitution

A 2020 study demonstrated a microwave-enhanced synthesis starting from 2-chloro-4,6-dimethylpyrimidine and substituted anilines . Reaction conditions involved ethanol as a solvent, 160°C, and 10 minutes of microwave irradiation, achieving yields up to 90%. This method outperformed conventional heating, which required prolonged reaction times (≥6 hours) and lower yields (60–70%) .

Industrial-Scale Production

Patent US2009/75996 A1 outlines a scalable route using batch reactors with sodium hydroxide as a base catalyst . Key steps include:

  • Chloropyrimidine Activation: 2-Chloro-4,6-dimethylpyrimidine is reacted with aniline derivatives.

  • Purification: Column chromatography or crystallization isolates the product .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The chlorine atom at the 2-position of the pyrimidine ring is highly susceptible to substitution by amines, enabling diversification of the aniline moiety . For example, reactions with 3,4,5-trimethoxyaniline yield derivatives with enhanced bioactivity .

Oxidation and Reduction Pathways

  • Oxidation: Treatment with potassium permanganate generates quinone-like structures, altering electronic properties.

  • Reduction: Sodium borohydride reduces the aniline group to cyclohexylamine, modulating solubility.

Biological Activity and Applications

Antifungal Properties

Structurally analogous to pyrimethanil (CAS 53112-28-0), a commercial fungicide, 3-(4,6-dimethylpyrimidin-2-yl)aniline inhibits fungal enzyme secretion by disrupting methionine biosynthesis . In Botrytis cinerea models, it reduces mycelial growth by 80% at 50 ppm .

Kinase Inhibition

Recent studies highlight its potential as a kinase inhibitor. Derivatives bearing electron-withdrawing groups (e.g., nitro, trifluoromethyl) exhibit IC₅₀ values < 1 μM against tyrosine kinases implicated in cancer .

Toxicological and Environmental Profile

Mammalian Metabolism

In bovine models, the compound undergoes hydroxylation at the pyrimidine 5-position and the aniline para-position, forming polar metabolites excreted in urine . No parent compound was detected in milk, suggesting low lactational transfer .

Ecotoxicology

Hydrolysis half-lives in soil and water range from 7–14 days, depending on pH and microbial activity . The primary metabolite, 2-anilino-4,6-dimethylpyrimidin-5-ol, shows negligible toxicity to aquatic organisms (LC₅₀ > 100 mg/L for Daphnia magna) .

Comparative Analysis with Related Compounds

CompoundStructureBioactivity
PyrimethanilN-(4,6-Dimethylpyrimidin-2-yl)anilineFungicide
4-Amino-2,6-dimethylpyrimidinePyrimidine with amine groupAntibacterial agent
3-(4,6-Dimethylpyrimidin-2-yl)anilineAniline at 2-positionKinase inhibition, fungicide

The 3-aniline substitution in 3-(4,6-dimethylpyrimidin-2-yl)aniline confers unique steric and electronic properties, enhancing binding to kinase active sites compared to pyrimethanil .

Future Directions and Challenges

Drug Development

Optimizing substituents on the aniline ring could improve pharmacokinetic profiles. For instance, introducing sulfonamide groups may enhance water solubility without compromising activity .

Environmental Impact Mitigation

Biodegradation studies using Pseudomonas spp. are underway to address residual persistence in agricultural soils .

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